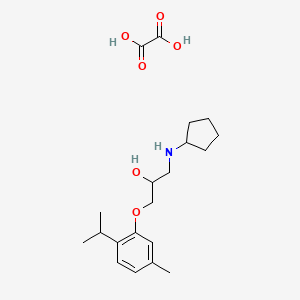

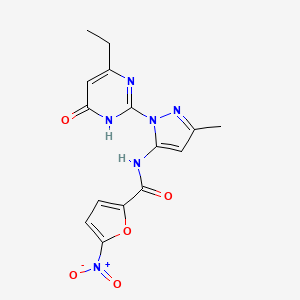

![molecular formula C22H21N3OS3 B3008179 5-((2,5-二甲基苄基)硫代)-6-甲基-2-硫代氧代-3-(对甲苯基)-2,3-二氢噻唑并[4,5-d]嘧啶-7(6H)-酮 CAS No. 1114603-49-4](/img/structure/B3008179.png)

5-((2,5-二甲基苄基)硫代)-6-甲基-2-硫代氧代-3-(对甲苯基)-2,3-二氢噻唑并[4,5-d]嘧啶-7(6H)-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This compound is a thiazolopyrimidinone derivative. Thiazolopyrimidinones are a class of organic compounds that contain a pyrimidinone ring fused to a thiazole ring. They are known for their diverse biological activities and are used in medicinal chemistry .

Molecular Structure Analysis

The molecular structure of this compound includes a thiazolopyrimidinone core, which is a bicyclic system containing a thiazole ring (a five-membered ring with one sulfur atom and one nitrogen atom) fused to a pyrimidinone ring (a six-membered ring with two nitrogen atoms and one carbonyl group). The compound also contains various substituents, including a methyl group, a p-tolyl group, and a 2,5-dimethylbenzylthio group .Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the presence of the thiazole and pyrimidinone rings, as well as the various substituents. The carbonyl group in the pyrimidinone ring could potentially undergo reactions such as nucleophilic addition or condensation. The thiazole ring might participate in electrophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carbonyl group and the aromatic rings could impact its solubility, while the sulfur and nitrogen atoms could participate in hydrogen bonding .科学研究应用

a. CO₂ Capture: The TIBM-Cu MOF demonstrates excellent CO₂ adsorption capacity (3.60 mmol/g) at 1 bar and 298 K, attributed to its open Cu sites. Compared to TIBM-Cr (1.6 mmol/g) and TIBM-Al (2.1 mmol/g), TIBM-Cu exhibits superior performance. Additionally, its high porosity (0.3–1.5 nm) results in a considerable CO₂/N₂ selectivity (53) compared to TIBM-Al (35) and TIBM-Cr (10).

Nucleobase Glycosylation

Our compound’s thio group may play a role in nucleobase glycosylation reactions. Researchers have developed a general method for N-glycosylation of nucleobases using (p-Tol)₂SO/Tf₂O as promoters. This strategy enables efficient glycosylation of nucleobases, which has implications in nucleotide synthesis and drug discovery .

Antitumor Activity

A related compound, 4-[(2-methylbenzyl)thio]-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine, demonstrated potent antitumor activity against human pulmonary carcinoma cell line A549. While not identical, this finding suggests that our compound may also possess interesting biological properties .

未来方向

属性

IUPAC Name |

5-[(2,5-dimethylphenyl)methylsulfanyl]-6-methyl-3-(4-methylphenyl)-2-sulfanylidene-[1,3]thiazolo[4,5-d]pyrimidin-7-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21N3OS3/c1-13-6-9-17(10-7-13)25-19-18(29-22(25)27)20(26)24(4)21(23-19)28-12-16-11-14(2)5-8-15(16)3/h5-11H,12H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFNXJSCUQUAAMB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C3=C(C(=O)N(C(=N3)SCC4=C(C=CC(=C4)C)C)C)SC2=S |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21N3OS3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-((2,5-dimethylbenzyl)thio)-6-methyl-2-thioxo-3-(p-tolyl)-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

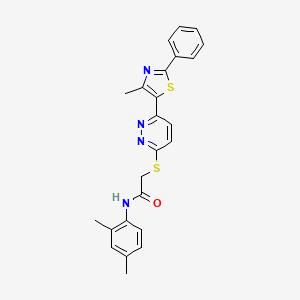

![4-[4-(3-Methylphenyl)-5-[[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-1,2,4-triazol-3-yl]morpholine;phosphoric acid](/img/structure/B3008096.png)

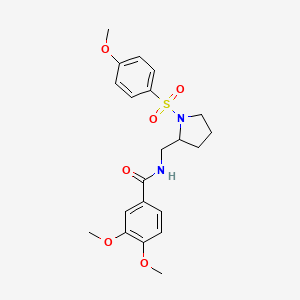

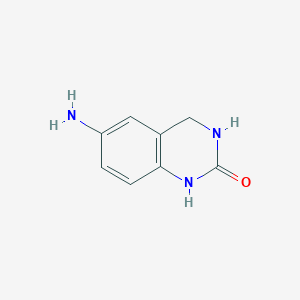

![N-([2,3'-bipyridin]-5-ylmethyl)-2-oxoimidazolidine-1-carboxamide](/img/structure/B3008100.png)

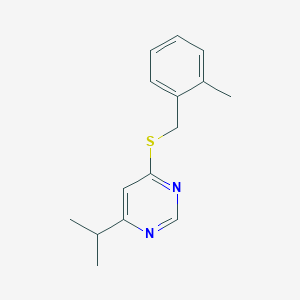

![2-{4-[(4-Bromobenzyl)oxy]phenyl}-4-(2-thienyl)pyrimidine](/img/structure/B3008105.png)

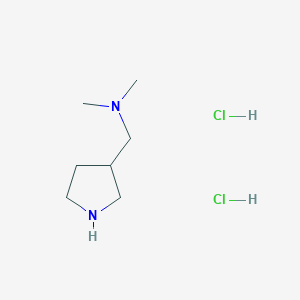

![4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]aniline](/img/structure/B3008109.png)

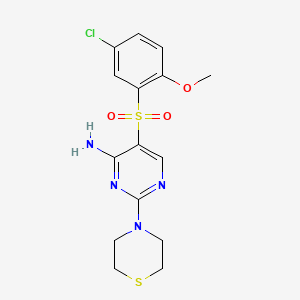

![(E)-N-(3-(2-ethoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)-3-(methylsulfonyl)benzamide](/img/structure/B3008112.png)